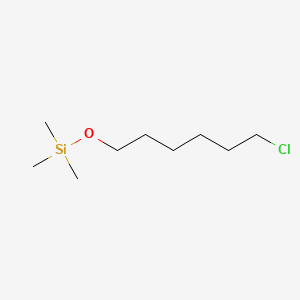

6-Chlorohexyl trimethylsilyl ether

Description

Role of Silyl (B83357) Ethers in Modern Organic Synthesis

The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis to prevent their unwanted participation in reactions targeting other functional groups. libretexts.org Among the various methods developed for this purpose, the use of silyl ethers has become one of the most common and effective approaches. highfine.com

Significance of Trimethylsilyl (B98337) Ethers as Protecting Groups

Trimethylsilyl (TMS) ethers stand out as a particularly useful class of silyl ethers for alcohol protection. wikipedia.orgwikipedia.org The TMS group consists of three methyl groups bonded to a silicon atom, which in turn is bonded to the oxygen of the alcohol. wikipedia.org This structural feature imparts chemical inertness and a large molecular volume. wikipedia.org

The primary advantage of using TMS ethers lies in their ease of formation and, crucially, their mild and selective removal. wikipedia.orglibretexts.org Alcohols can be readily converted to TMS ethers by reacting them with a trimethylsilylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base like pyridine (B92270) or triethylamine (B128534). wikipedia.org The resulting trimethylsiloxy group shields the hydroxyl functionality from a variety of reaction conditions, including those involving strong bases, Grignard reagents, and many oxidizing agents. masterorganicchemistry.com

Deprotection, or the removal of the TMS group to regenerate the alcohol, can be achieved under very mild conditions. wikipedia.org Reagents containing a fluoride (B91410) ion, such as tetrabutylammonium (B224687) fluoride (TBAF), are highly effective for this purpose due to the exceptionally strong silicon-fluorine bond. masterorganicchemistry.com This high affinity allows for the selective cleavage of the Si-O bond without affecting other functional groups in the molecule. masterorganicchemistry.com Smaller silyl ethers can also be removed under acidic conditions. libretexts.org This selective reactivity has made trimethylsilyl ethers an indispensable tool in the synthesis of complex molecules, including natural products. fishersci.ca

Strategic Importance of Halogenated Alkyl Chains in Synthetic Intermediates

Halogenated alkanes, or haloalkanes, are a fundamental class of organic compounds where one or more hydrogen atoms in an alkane have been replaced by a halogen. studypug.com These compounds are of significant strategic importance in organic synthesis, serving as versatile intermediates for the introduction of a wide array of functional groups. ncert.nic.inijrpr.com

The reactivity of haloalkanes stems from the polar nature of the carbon-halogen bond. studymind.co.uk The halogen atom is more electronegative than the carbon atom, resulting in a partial positive charge on the carbon and a partial negative charge on the halogen. studymind.co.ukquora.com This polarization makes the carbon atom electrophilic and susceptible to attack by nucleophiles. quora.comwikipedia.org Consequently, haloalkanes readily undergo nucleophilic substitution reactions, where the halogen is replaced by another atom or group. wikipedia.org This allows for the conversion of alkyl halides into alcohols, ethers, amines, thiols, and other functional groups. ijrpr.com

Furthermore, haloalkanes can participate in elimination reactions to form alkenes and can react with certain metals to form organometallic reagents, such as Grignard reagents (with magnesium) and organolithium compounds. wikipedia.org This diverse reactivity makes halogenated alkyl chains valuable components in the construction of more complex molecular frameworks. numberanalytics.com They are widely used as starting materials and building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. ncert.nic.inijrpr.comnumberanalytics.com The site-specific introduction of a halogen atom can also facilitate cross-coupling reactions, further expanding their synthetic utility. nih.gov

Positioning of 6-Chlorohexyl Trimethylsilyl Ether as a Bifunctional Building Block

This compound is a prime example of a bifunctional building block, a molecule containing two distinct reactive sites. nih.gov This dual nature allows for sequential and selective reactions, providing a powerful tool for synthetic chemists.

Dual Reactivity Considerations of the Chlorinated Alkyl Moiety and the Trimethylsilyl Ether Group

The two functional groups in this compound exhibit orthogonal reactivity. The trimethylsilyl ether group is stable under many conditions but is readily cleaved by fluoride ions or acid. In contrast, the primary alkyl chloride is susceptible to nucleophilic substitution. This difference in reactivity allows a chemist to selectively react at one site while leaving the other intact.

For instance, the chloro group can undergo nucleophilic substitution with a variety of nucleophiles to introduce new functional groups or build larger carbon skeletons. During these transformations, the trimethylsilyl ether remains as a protecting group for the hydroxyl functionality. Subsequently, the silyl ether can be deprotected under mild conditions to reveal the free alcohol, which can then be used in further synthetic steps. Conversely, the silyl ether could be deprotected first, and the resulting chloro-alcohol could be used in reactions where the free hydroxyl group is desired alongside the reactive alkyl chloride.

Retrosynthetic Analysis Frameworks Incorporating Protected Haloalcohols

Retrosynthetic analysis is a powerful strategy used by chemists to plan the synthesis of complex molecules. It involves mentally breaking down the target molecule into simpler, commercially available starting materials. Protected haloalcohols, such as this compound, are valuable synthons in this framework.

When a target molecule contains a hydroxyl group and a functionalized alkyl chain separated by a six-carbon linker, this compound can be identified as a potential starting material. The retrosynthetic disconnection would involve breaking the bond formed by the nucleophilic substitution at the chlorinated carbon and recognizing the hydroxyl group in its protected silyl ether form. This approach simplifies the synthetic plan by providing a readily available building block with the desired carbon skeleton and pre-installed, orthogonally reactive functional groups.

The strategic application of such bifunctional building blocks is crucial in combinatorial chemistry for the synthesis of libraries of compounds and in the total synthesis of complex natural products. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

34714-00-6 |

|---|---|

Molecular Formula |

C9H21ClOSi |

Molecular Weight |

208.8 g/mol |

IUPAC Name |

6-chlorohexoxy(trimethyl)silane |

InChI |

InChI=1S/C9H21ClOSi/c1-12(2,3)11-9-7-5-4-6-8-10/h4-9H2,1-3H3 |

InChI Key |

DJZFWIANWGTBBQ-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)OCCCCCCCl |

Canonical SMILES |

C[Si](C)(C)OCCCCCCCl |

Other CAS No. |

34714-00-6 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chlorohexyl Trimethylsilyl Ether

Direct O-Silylation of 6-Chloro-1-hexanol (B31631)

Reaction Conditions and Reagent Systems

The selection of the silylating agent and the reaction environment are critical factors that dictate the yield and purity of the final product. Various systems have been developed to achieve efficient O-silylation.

Trimethylsilyl (B98337) chloride (TMSCl) is a common and cost-effective reagent for the introduction of the TMS protecting group. lookchem.com The reaction with 6-chloro-1-hexanol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the silicon atom of TMSCl, leading to the displacement of the chloride ion. wikipedia.org This process generates hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent unwanted side reactions, such as the acid-catalyzed cleavage of the newly formed silyl (B83357) ether. truegeometry.com

To scavenge the generated HCl, a stoichiometric amount of a non-nucleophilic base is typically required. lookchem.com The choice of solvent is also important, with aprotic solvents like dichloromethane (B109758), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) being commonly used. researchgate.netresearchgate.net The reaction is often carried out at room temperature, although gentle heating may sometimes be necessary to drive the reaction to completion. gelest.com

A typical procedure involves dissolving 6-chloro-1-hexanol in a suitable solvent, followed by the addition of a base and then the dropwise addition of trimethylsilyl chloride. gelest.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, an aqueous workup is necessary to remove the salt byproduct and any remaining base.

Table 1: Chlorosilane-Based Silylation of 6-Chloro-1-hexanol

| Reagent | Base | Solvent | Temperature | Key Features |

| Trimethylsilyl Chloride (TMSCl) | Triethylamine (B128534), Imidazole (B134444), Pyridine (B92270) | Dichloromethane, THF, DMF | Room Temperature | Cost-effective, requires stoichiometric base, generates salt byproduct. lookchem.comresearchgate.netgelest.com |

This table is interactive. Click on the headers to sort.

For alcohols that are less reactive or sterically hindered, more powerful silylating agents are required. Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is a highly reactive silylating agent that can effectively silylate a wide range of alcohols. wikipedia.org Its enhanced reactivity is attributed to the excellent leaving group ability of the triflate anion. uni-muenchen.de

The reaction with TMSOTf is significantly faster than with TMSCl and can often be performed at lower temperatures. gelest.com Similar to chlorosilane-based methods, a non-nucleophilic base is necessary to neutralize the triflic acid generated during the reaction. wikipedia.org Sterically hindered bases like 2,6-lutidine are often preferred to minimize potential side reactions. chemicalbook.comwikipedia.org Dichloromethane is a common solvent for these reactions. gelest.com

Due to the high reactivity of TMSOTf, it is particularly useful for the silylation of challenging substrates. However, its higher cost and moisture sensitivity are important considerations. wikipedia.org

Hexamethyldisilazane (B44280) (HMDS) offers a milder and more neutral alternative for the trimethylsilylation of alcohols. cmu.edu A key advantage of using HMDS is that the only byproduct is ammonia (B1221849), a volatile gas that can be easily removed from the reaction mixture, simplifying the workup procedure. truegeometry.comsigmaaldrich.com

While HMDS can be used alone, the reaction is often slow. cmu.edu To enhance the reaction rate, a catalytic amount of an acid or a silyl halide is frequently added. sigmaaldrich.com For instance, a small amount of trimethylchlorosilane can be used to catalyze the silylation with HMDS. researchgate.net More recently, iodine has been reported as a highly efficient and nearly neutral catalyst for the silylation of alcohols with HMDS. cmu.edu This method has been shown to be effective for a wide variety of alcohols, including those that are acid-sensitive. cmu.edu

The reaction with HMDS is typically carried out neat or in a suitable solvent. The progress of the reaction can be monitored by observing the evolution of ammonia gas. sigmaaldrich.com

Table 2: Hexamethyldisilazane (HMDS)-Based Silylation of 6-Chloro-1-hexanol

| Reagent | Catalyst | Key Features |

| Hexamethyldisilazane (HMDS) | Trimethylchlorosilane, Iodine | Mild conditions, volatile ammonia byproduct, simplified workup. cmu.edusigmaaldrich.com |

This table is interactive. Click on the headers to sort.

Influence of Catalysts and Additives

The efficiency of O-silylation reactions can be significantly enhanced by the use of appropriate catalysts and additives. These substances can accelerate the reaction rate, improve yields, and in some cases, influence the selectivity of the reaction.

Amine bases play a crucial role in silylation reactions, primarily by acting as acid scavengers. researchgate.netchemicalbook.comresearchgate.net In chlorosilane and silyl triflate-mediated silylations, bases like triethylamine, imidazole, and 2,6-lutidine are essential for neutralizing the acidic byproducts (HCl or triflic acid). researchgate.netchemicalbook.comwikipedia.orgresearchgate.net

Triethylamine (Et3N) is a commonly used, inexpensive, and effective base for silylations with trimethylsilyl chloride. gelest.com It readily reacts with the generated HCl to form triethylammonium (B8662869) chloride, a salt that can be removed by filtration or aqueous extraction.

Imidazole is a particularly effective catalyst and base for silylation reactions. researchgate.netresearchgate.net It is believed to activate the silylating agent by forming a more reactive silylimidazolium intermediate. researchgate.net This makes imidazole a superior choice, especially for the silylation of less reactive alcohols. researchgate.net

2,6-Lutidine is a sterically hindered, non-nucleophilic base. chemicalbook.comwikipedia.org Its bulky nature prevents it from reacting with the electrophilic silylating agent, making it an ideal acid scavenger, particularly in reactions involving highly reactive silyl triflates. chemicalbook.comwikipedia.org This minimizes potential side reactions and ensures that the base's primary role is to neutralize the acid byproduct. chemicalbook.com

Table 3: Common Amine Bases in Silylation Reactions

| Amine Base | Key Characteristics | Typical Application |

| Triethylamine | Inexpensive, effective acid scavenger. gelest.com | General silylations with TMSCl. gelest.com |

| Imidazole | Acts as both a catalyst and a base, forms a reactive intermediate. researchgate.netresearchgate.net | Silylation of less reactive alcohols. researchgate.net |

| 2,6-Lutidine | Sterically hindered, non-nucleophilic. chemicalbook.comwikipedia.org | Silylations with highly reactive reagents like TMSOTf. chemicalbook.comwikipedia.org |

This table is interactive. Click on the headers to sort.

Lewis Acid Catalysis

The silylation of alcohols, such as 6-chloro-1-hexanol, to form trimethylsilyl ethers can be significantly accelerated through the use of Lewis acid catalysts. These catalysts activate the silylating agent, typically a silyl halide like trimethylsilyl chloride (TMSCl), rendering it more susceptible to nucleophilic attack by the alcohol.

The general mechanism involves the coordination of the Lewis acid to the halogen atom of the silyl halide. This polarization of the silicon-halide bond enhances the electrophilicity of the silicon atom, thereby facilitating the reaction with the weakly nucleophilic hydroxyl group of 6-chloro-1-hexanol.

Common Lewis acids employed for silylation reactions include metal triflates, metal halides, and organometallic complexes. The choice of catalyst can influence reaction rates and selectivity. For instance, strong Lewis acids can sometimes lead to side reactions, necessitating careful optimization of reaction conditions. While direct studies on the Lewis acid-catalyzed synthesis of 6-chlorohexyl trimethylsilyl ether are not extensively documented, the principles derived from the silylation of other primary alcohols are directly applicable.

Table 1: Comparison of Potential Lewis Acid Catalysts for Silylation

| Catalyst Type | Examples | Potential Advantages | Potential Considerations |

|---|---|---|---|

| Metal Halides | ZnCl₂, FeCl₃, AlCl₃ | Readily available, cost-effective | Can require stoichiometric amounts, potential for side reactions |

| Metal Triflates | Sc(OTf)₃, Cu(OTf)₂ | High catalytic activity, often used in small quantities | Higher cost compared to halides |

It is important to note that while Lewis acids can enhance the reaction rate, Lewis bases such as imidazole and 4-(dimethylamino)pyridine (DMAP) are also commonly used as catalysts in silylation reactions, often in apolar solvents. acs.orgacs.org

Green Chemistry Approaches to Silylation

In recent years, the principles of green chemistry have been increasingly applied to silylation reactions to develop more environmentally benign and sustainable synthetic methods. researchgate.netresearcher.life These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key green strategies applicable to the synthesis of this compound include:

Use of Greener Silylating Agents: While silyl chlorides are common, their reaction produces stoichiometric amounts of corrosive hydrogen chloride. mdpi.com Alternative silylating agents like hexamethyldisilazane (HMDS) produce ammonia as a benign byproduct. Hexamethyldisiloxane is another alternative, which generates water as the sole byproduct.

Catalytic and Recyclable Systems: The development of solid-supported or fluorous-phase catalysts allows for easy separation from the reaction mixture and subsequent reuse, reducing catalyst waste and simplifying product purification. rsc.orgresearchgate.net For instance, dirhodium(II) perfluorocarboxylate catalysts immobilized on a solid support have shown high activity in solventless silane (B1218182) alcoholysis. rsc.orgresearchgate.net Nanoparticle catalysts, such as cerium oxide (CeO₂), have also been employed for the efficient silylation of alcohols at room temperature using HMDS, with the catalyst being easily recyclable. researchgate.net

Solvent-Free and Alternative Solvent Conditions: Conducting reactions under solvent-free conditions or in greener solvents (e.g., ionic liquids, supercritical fluids) can significantly reduce the environmental impact associated with volatile organic compounds (VOCs). researchgate.net Microwave-assisted, solvent-free procedures have been reported for the silylation of alcohols, offering a rapid and efficient method. researchgate.net

Table 2: Comparison of Traditional vs. Green Silylation Approaches

| Feature | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Silylating Agent | Trimethylsilyl chloride (TMSCl) | Hexamethyldisilazane (HMDS), Hexamethyldisiloxane |

| Byproduct | HCl (corrosive) | NH₃ (benign), H₂O |

| Catalyst | Stoichiometric base (e.g., pyridine, triethylamine) | Recyclable solid-supported or nanoparticle catalysts |

| Solvent | Dichloromethane, Chloroform (halogenated) | Solvent-free, water, or biodegradable solvents |

| Energy Input | Conventional heating | Microwave irradiation, room temperature reactions |

Solvent Effects and Reaction Optimization

The choice of solvent plays a critical role in the optimization of silylation reactions, influencing both the reaction rate and selectivity. rsc.org The polarity and coordinating ability of the solvent can significantly affect the reaction mechanism and the stability of intermediates.

In the silylation of alcohols, a notable solvent effect is observed when comparing polar, coordinating solvents with nonpolar, non-coordinating solvents. acs.org

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) can accelerate silylation reactions. acs.org This is often attributed to the solvent's ability to stabilize charged intermediates and potentially act as a weak Lewis base, activating the silylating agent. However, the selectivity for primary versus secondary alcohols is often lower in DMF compared to apolar solvents. acs.org

Apolar Solvents: In nonpolar solvents such as dichloromethane (DCM) or chloroform, the effect of Lewis base catalysts like DMAP is more pronounced. acs.orgrsc.org These reactions are often slower but can exhibit higher selectivity. acs.org The solvophobic effect in certain solvents can also play a role, where interactions between the solvent and the reactants can influence the reaction rate. rsc.org For instance, in solvents with low hydrogen-bond donor ability, the reaction rates are less influenced by the size of the interacting molecules. rsc.org

Reaction optimization for the synthesis of this compound would involve a careful selection of the silylating agent, catalyst, solvent, and reaction temperature to maximize the yield and purity of the desired product while minimizing side reactions.

Table 3: Influence of Solvent on Silylation Reactions

| Solvent | Polarity | General Effect on Rate | General Effect on Selectivity (Primary vs. Secondary) |

|---|---|---|---|

| Dimethylformamide (DMF) | High | Generally faster | Lower |

| Dichloromethane (DCM) | Medium | Slower (without strong catalyst) | Higher |

| Chloroform | Medium | Slower (without strong catalyst) | Higher |

| Tetrahydrofuran (THF) | Medium | Can be slow, depends on catalyst | Variable |

Alternative Synthetic Routes to this compound

Besides the direct silylation of 6-chloro-1-hexanol, alternative synthetic strategies can be employed to prepare this compound. These routes may involve multiple steps, including the derivatization of precursors or the interconversion of functional groups.

Indirect Approaches Involving Precursor Derivatization

An indirect approach involves starting from a precursor molecule and modifying it in a stepwise manner to introduce the desired functionalities. A plausible route could start from 1,6-hexanediol (B165255).

Monoprotection of the Diol: One of the hydroxyl groups of 1,6-hexanediol can be selectively protected with a suitable protecting group (other than a silyl ether to avoid interference in the subsequent chlorination step). For example, a benzyl (B1604629) ether or a tetrahydropyranyl (THP) ether could be formed.

Chlorination: The remaining free hydroxyl group is then converted to a chloride. This can be achieved using various chlorinating agents such as thionyl chloride (SOCl₂) or triphenylphosphine (B44618) in carbon tetrachloride.

Deprotection: The protecting group on the first hydroxyl group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl ether or mild acid for a THP ether) to regenerate the free hydroxyl group, yielding 6-chloro-1-hexanol.

Silylation: The final step would be the silylation of the hydroxyl group in 6-chloro-1-hexanol to afford the target molecule, this compound.

This multi-step approach, while longer, can be advantageous if the starting diol is more readily available or cost-effective than 6-chloro-1-hexanol, or if specific stereochemistry needs to be preserved during the synthesis.

Functional Group Interconversions Leading to the Chlorohexyl Moiety

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that involves converting one functional group into another. solubilityofthings.comimperial.ac.uk This approach can be applied to synthesize this compound from a precursor that already contains the trimethylsilyl ether moiety but has a different functional group at the 6-position of the hexyl chain.

A common precursor for such an interconversion would be 6-hydroxyhexyl trimethylsilyl ether, which could be prepared by the monosilylation of 1,6-hexanediol. The terminal hydroxyl group could then be converted to a chloride.

Common methods for the conversion of a primary alcohol to an alkyl chloride include:

Reaction with Thionyl Chloride (SOCl₂): Often carried out in the presence of a base like pyridine to neutralize the HCl byproduct.

Appel Reaction: Using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or other chlorine sources.

Reaction with Concentrated Hydrochloric Acid: This method can be effective but may require harsh conditions that could potentially cleave the silyl ether.

Another FGI approach could involve starting with a different halide, such as 6-bromohexyl trimethylsilyl ether, and converting the bromide to a chloride via the Finkelstein reaction, using a chloride salt like sodium chloride in a suitable solvent such as acetone. vanderbilt.edu

These FGI strategies provide flexibility in the choice of starting materials and synthetic pathways, allowing for the circumvention of potential issues with direct chlorination or silylation reactions.

Reactivity and Transformational Chemistry of 6 Chlorohexyl Trimethylsilyl Ether

Reactions Involving the Chlorinated Alkyl Moiety

The primary reactive center of 6-chlorohexyl trimethylsilyl (B98337) ether, under many conditions, is the carbon-chlorine bond. The chlorine atom, being a good leaving group, facilitates a variety of nucleophilic substitution and elimination reactions. Furthermore, the presence of the chloro group allows for the formation of organometallic reagents.

Nucleophilic Substitution Reactions (SN1/SN2)

Nucleophilic substitution reactions at the primary carbon bearing the chlorine atom are expected to proceed primarily through an SN2 mechanism. gelest.com This involves a backside attack by a nucleophile, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. The trimethylsilyl ether group is generally stable under neutral and aprotic conditions typically employed for SN2 reactions.

When subjected to appropriate conditions, 6-chlorohexyl trimethylsilyl ether can undergo intramolecular cyclization. Deprotection of the trimethylsilyl ether would yield 6-chloro-1-hexanol (B31631). Subsequent treatment with a base can induce an intramolecular Williamson ether synthesis, where the alkoxide attacks the carbon bearing the chlorine atom, leading to the formation of a cyclic ether, specifically oxepane. The trimethylsilyl group can also be cleaved in situ, followed by cyclization.

Table 1: Illustrative Conditions for Intramolecular Cyclization

| Reagent/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | 25-66 | Oxepane | >90 (Illustrative) |

| Potassium tert-butoxide | tert-Butanol | 82 | Oxepane | High (Illustrative) |

This table presents illustrative data based on general knowledge of intramolecular Williamson ether synthesis and is not based on experimentally verified results for this compound.

The chloride in this compound can be displaced by a variety of external nucleophiles in intermolecular coupling reactions. This allows for the introduction of a wide range of functional groups at the terminus of the hexyl chain, while the trimethylsilyl ether at the other end remains intact for further transformations.

Common nucleophiles for such reactions include azides, cyanides, and thiolates. For instance, reaction with sodium azide (B81097) in a polar aprotic solvent like dimethylformamide (DMF) would yield 6-azidohexyl trimethylsilyl ether. Similarly, reaction with sodium cyanide would introduce a nitrile group.

Table 2: Examples of Intermolecular Coupling Reactions

| Nucleophile | Solvent | Product |

| Sodium Azide (NaN₃) | DMF | 6-Azidohexyl trimethylsilyl ether |

| Sodium Cyanide (NaCN) | DMSO | 7-(Trimethylsilyloxy)heptanenitrile |

| Sodium Thiophenoxide (NaSPh) | Ethanol | Phenyl(6-(trimethylsilyloxy)hexyl)sulfane |

This table provides illustrative examples of expected products from intermolecular coupling reactions and is not based on specific experimental data for this compound.

Organometallic Reagent Chemistry (e.g., Grignard Reagents, Organolithiums)

The carbon-chlorine bond in this compound can be used to form organometallic reagents. The most common of these is the Grignard reagent, which is typically formed by reacting the alkyl chloride with magnesium metal in an anhydrous ether solvent. researchgate.net The resulting Grignard reagent, (6-(trimethylsilyloxy)hexyl)magnesium chloride, would be a potent nucleophile and a strong base.

However, a significant challenge in the preparation of this Grignard reagent is the potential for the Grignard reagent itself to attack the trimethylsilyl ether moiety of another molecule or even intramolecularly. researchgate.net The trimethylsiloxy group is generally not stable towards strong nucleophiles and bases like Grignard reagents. This can lead to side reactions and lower yields of the desired Grignard reagent. Careful control of reaction conditions, such as low temperatures and slow addition of the alkyl halide, is crucial to minimize these side reactions.

Once formed, the Grignard reagent can participate in a variety of carbon-carbon bond-forming reactions. For example, it can react with aldehydes, ketones, and esters to form alcohols.

Elimination Reactions (Dehydrohalogenation)

When treated with a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form an alkene. This reaction involves the abstraction of a proton from the carbon adjacent to the carbon-chlorine bond (the β-carbon) and the simultaneous departure of the chloride ion. The expected product would be (hex-5-en-1-yloxy)(trimethyl)silane.

The choice of base is critical to favor elimination over substitution. Bulky bases such as potassium tert-butoxide are often used to promote elimination.

Reductive Transformations of the Carbon-Chlorine Bond

The carbon-chlorine bond in this compound can be reductively cleaved to replace the chlorine atom with a hydrogen atom. This transformation can be achieved using various reducing agents. A common method involves the use of radical-based reducing agents such as tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction proceeds via a free radical chain mechanism.

Alternatively, catalytic hydrogenation using a transition metal catalyst such as palladium on carbon (Pd/C) in the presence of a base can also effect the reductive dehalogenation.

Palladium-Catalyzed Cross-Coupling Reactions at the Halogen Center

The carbon-chlorine bond in this compound can participate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.comyoutube.com While aryl and vinyl halides are the most common substrates, advancements in catalyst design have enabled the use of less reactive alkyl halides. rsc.orgrsc.org For a primary alkyl chloride like the one in this compound, these reactions typically require specialized ligand systems to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. youtube.com

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. youtube.com The trimethylsilyl ether group is generally stable under many palladium-catalyzed coupling conditions, allowing for selective functionalization of the alkyl chain's terminus.

Common cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond.

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to form an internal alkyne. youtube.com

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond. nih.gov

The table below illustrates representative conditions for palladium-catalyzed cross-coupling reactions involving alkyl halides, which are analogous to the potential reactivity of this compound.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |

| Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | Alkyl-Aryl |

| Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | Alkyl-Alkyne |

| Amine (e.g., Aniline) | Pd₂(dba)₃ / XPhos | NaOtBu | Dioxane | Alkyl-Amine |

Cleavage and Deprotection of the Trimethylsilyl Ether Group

Acid-Catalyzed Hydrolysis and Alcoholysis

Acid-catalyzed desilylation is a straightforward and widely used method for cleaving TMS ethers. youtube.com The reaction proceeds via protonation of the ether oxygen, which increases the electrophilicity of the silicon atom, making it susceptible to nucleophilic attack by water (hydrolysis) or an alcohol (alcoholysis). researchgate.net The process regenerates the parent alcohol, 6-chlorohexan-1-ol, and produces a silanol (B1196071) (from hydrolysis) or a new silyl (B83357) ether (from alcoholysis).

Commonly used acidic conditions include:

Acetic acid in a mixture of THF and water.

Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an alcohol or THF.

Formic acid in methanol, which can be a mild and selective option. nih.gov

The reaction is typically rapid at room temperature. The mechanism involves the formation of a transient pentacoordinate silicon intermediate.

| Reagent System | Solvent | Typical Conditions |

| Acetic Acid / Water | Tetrahydrofuran (THF) | Room Temperature |

| Dilute HCl | Methanol | 0°C to Room Temperature |

| Formic Acid | Methanol | Room Temperature |

Fluoride-Mediated Desilylation (e.g., TBAF)

Fluoride (B91410) ions exhibit a remarkably high affinity for silicon, making fluoride-based reagents highly effective for cleaving silicon-oxygen bonds. organic-chemistry.org The driving force for this reaction is the formation of a very strong Si-F bond. organic-chemistry.org Tetrabutylammonium (B224687) fluoride (TBAF) is the most common reagent for this purpose, typically used as a solution in THF. researchgate.netnih.govchemspider.com

The reaction is generally fast and efficient, proceeding at room temperature. chemspider.com The mechanism involves the direct nucleophilic attack of the fluoride ion on the silicon atom. stackexchange.com One potential consideration is the basicity of commercial TBAF solutions, which can sometimes cause side reactions with base-sensitive functional groups. chemspider.com To mitigate this, the reaction can be buffered with acetic acid. chemspider.com

| Reagent | Solvent | Typical Conditions | Notes |

| Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | 0°C to Room Temperature | Highly efficient; basicity may affect sensitive substrates. chemspider.com |

| Potassium Fluoride (KF) / 18-Crown-6 | Acetonitrile | Room Temperature | Provides a source of "naked" fluoride ions. |

| Hydrofluoric Acid-Pyridine (HF·Py) | Dichloromethane (B109758) | 0°C | Buffered, less basic alternative to TBAF. |

Lewis Acid-Catalyzed Desilylation

Various Lewis acids can catalyze the cleavage of trimethylsilyl ethers. psu.edu The Lewis acid coordinates to the ether oxygen atom, activating the Si-O bond towards nucleophilic cleavage by either the Lewis acid's counterion or a solvent molecule. The choice of Lewis acid and reaction conditions can allow for selective deprotection. psu.edursc.org

Examples of Lewis acids used for this transformation include:

Boron trifluoride etherate (BF₃·OEt₂)

Trimethylsilyl bromide (TMSBr) in catalytic amounts. psu.edursc.org

Bismuth bromide (BiBr₃). psu.edu

Zinc bromide (ZnBr₂). psu.edu

These reactions often proceed under mild, non-aqueous conditions, offering an alternative to protic acid or fluoride-based methods.

| Lewis Acid | Solvent | Typical Conditions |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane | 0°C |

| Trimethylsilyl Bromide (TMSBr) (cat.) | Methanol | Room Temperature |

| Bismuth Bromide (BiBr₃) | Acetonitrile | Room Temperature |

Oxidative Desilylation Methods

In a distinct transformation, the trimethylsilyl ether can be directly converted to the corresponding aldehyde through oxidative desilylation. This method avoids the isolation of the intermediate alcohol, providing a more streamlined process for oxidation. A variety of oxidizing agents can achieve this conversion under non-aqueous conditions. tandfonline.comtsijournals.com

For a primary silyl ether like this compound, this reaction would yield 6-chlorohexanal. Reagents capable of this transformation include:

Dess-Martin periodinane (DMP), often supported on silica (B1680970) gel. tandfonline.com

Potassium permanganate (B83412) (KMnO₄) supported on alumina. researchgate.net

Sodium bromate (B103136) (NaBrO₃) in the presence of ammonium (B1175870) chloride. tandfonline.com

Tetraethylammonium superoxide. bohrium.com

These methods offer a significant advantage by directly accessing the aldehyde from the protected alcohol in a single step. tandfonline.comtandfonline.com

| Oxidizing Agent | Support/Additive | Solvent | Product |

| Dess-Martin Periodinane | Silica Gel | Dichloromethane | Aldehyde |

| Potassium Permanganate (KMnO₄) | Alumina | Solvent-free | Aldehyde |

| Sodium Bromate (NaBrO₃) | NH₄Cl | Aqueous Acetonitrile | Aldehyde |

Chemoselective Deprotection Strategies

Chemoselectivity is a critical consideration in complex molecule synthesis. The trimethylsilyl (TMS) group is significantly more labile than other common silyl ethers, such as tert-butyldimethylsilyl (TBDMS), triethylsilyl (TES), or tert-butyldiphenylsilyl (TBDPS) ethers. nih.govrsc.org This difference in stability allows for the selective removal of the TMS group while leaving bulkier, more robust silyl ethers intact. nih.govrsc.org

Mild acidic conditions are often employed to achieve this selectivity. For example, using catalytic amounts of certain reagents can cleave a TMS ether without affecting a TBDMS group in the same molecule. nih.govrsc.org

Relative Acid Stability: TMS < TES < TBDMS < TBDPS

Selective Reagents: Conditions can be fine-tuned (e.g., using mild acids like formic acid or catalytic trimethylsilyl bromide) to exploit these reactivity differences. nih.govrsc.org

This strategy is invaluable when multiple hydroxyl groups in a molecule are protected with different silyl groups, allowing for their sequential and controlled deprotection. rsc.org

| Reagent System | Conditions | Selectivity |

| Formic Acid in Methanol | Room Temperature | Cleaves TES in the presence of TBDMS. nih.gov |

| Trimethylsilyl Bromide (cat.) in Methanol | 0°C to Room Temperature | Cleaves alkyl silyl ethers (like TMS, TBDMS) in the presence of aryl silyl ethers. rsc.orgrsc.org |

| Selectfluor® | Microwave, Methanol | Cleaves TBDMS/TIPS in the presence of aryl silyl ethers. |

Selective Removal in the Presence of Other Protecting Groups

The trimethylsilyl (TMS) ether is one of the most labile common silyl protecting groups, a characteristic that is central to its strategic use in multi-step synthesis. Its selective removal in the presence of more robust protecting groups is a routine and highly effective procedure. The cleavage of silyl ethers can be accomplished under acidic conditions or with a source of fluoride ions. researchgate.netnih.gov

The relative stability of silyl ethers to acidic hydrolysis is largely dependent on the steric bulk of the substituents on the silicon atom. gelest.com Less hindered silyl groups are deprotected more rapidly. chemeurope.com The general order of stability under acidic conditions is:

TMS < TES < TBS < TIPS < TBDPS

This hierarchy allows for the selective deprotection of the TMS ether of this compound while leaving bulkier silyl ethers, such as tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), or tert-butyldiphenylsilyl (TBDPS), intact within the same molecule. nih.gov For example, treatment with a mild acidic catalyst in an alcoholic solvent can efficiently cleave the TMS ether without affecting a TBS or TIPS group elsewhere in the molecule.

Fluoride-based reagents, such as tetra-n-butylammonium fluoride (TBAF), are also highly effective for silyl ether cleavage. chem-station.com The driving force for this reaction is the formation of the very strong Si-F bond. chem-station.com While TBAF is capable of cleaving most silyl ethers, selective deprotection can be achieved by carefully controlling reaction conditions (temperature, solvent, and reaction time). gelest.com The TMS group is significantly more reactive towards fluoride ions than sterically hindered silyl ethers.

Furthermore, the TMS group can be removed while other common alcohol protecting groups, such as benzyl (B1604629) (Bn), acetyl (Ac), p-methoxybenzyl (PMB), or tetrahydropyranyl (THP), remain unaffected, especially when using fluoride-based deprotection methods under neutral or slightly basic conditions. libretexts.org

Table 1: Conditions for Selective Deprotection of Trimethylsilyl (TMS) Ethers

| Reagent/System | Solvent(s) | Typical Conditions | Selectivity Notes |

| Acetic Acid/THF/H₂O | THF, Water | Room Temperature | Cleaves TMS faster than TBS, TIPS. chem-station.com |

| K₂CO₃ | Methanol | Room Temperature | Mildly basic, effective for labile TMS groups. |

| TBAF (1M solution) | THF | 0 °C to Room Temp | Highly effective; cleaves TMS much faster than TBS or TIPS. researchgate.net |

| HF•Pyridine (B92270) | THF or CH₃CN | 0 °C | Often used for selective removal of less hindered silyl groups. harvard.edu |

| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | Reflux | Mildly acidic conditions suitable for sensitive substrates. |

Differentiation Between Primary, Secondary, and Tertiary Silyl Ethers

The rate of cleavage of silyl ethers is highly sensitive to the steric environment of the oxygen atom to which the silyl group is attached. chemeurope.com This provides a powerful tool for differentiating between primary, secondary, and tertiary alcohols that have been protected with the same type of silyl group.

In the case of this compound, the TMS group is attached to a primary carbon. This primary TMS ether is significantly less sterically hindered than a secondary or tertiary TMS ether. Consequently, it can be selectively deprotected under carefully controlled conditions.

Under Acidic Conditions: Acid-catalyzed hydrolysis is faster for less sterically encumbered silyl ethers. A primary TMS ether will therefore be cleaved more readily than a secondary or tertiary TMS ether. chemeurope.com

With Bulky Reagents: The use of sterically demanding reagents can enhance selectivity.

Fluoride-Based Reagents: While highly reactive, the rate of cleavage with fluoride ions also shows a dependence on steric hindrance, allowing for the selective deprotection of a primary TMS ether in the presence of a secondary or tertiary one, although this selectivity can sometimes be narrow. gelest.com

The reliable differentiation, however, is more commonly exploited by using different silyl protecting groups for the different types of alcohols (e.g., TMS for primary, TBS for secondary) and then using specific deprotection conditions to remove one selectively. chem-station.com

Table 2: Relative Reactivity of Silyl Ethers Based on Substitution

| Silyl Ether Type | Steric Hindrance | Relative Rate of Acidic Cleavage | Relative Rate of Fluoride Cleavage |

| Primary (e.g., on 6-chlorohexanol) | Low | Fastest | Fast |

| Secondary | Medium | Intermediate | Intermediate |

| Tertiary | High | Slowest | Slow |

Concerted and Tandem Reactions

The presence of two reactive centers in this compound allows for the design of concerted and tandem reactions, where multiple transformations occur in a single operational sequence.

Sequential Halogen Substitution and Silyl Ether Transformation

A common and synthetically useful sequence involves first modifying the alkyl chloride and subsequently transforming the silyl ether. The primary chloride is a good substrate for Sₙ2 reactions with a variety of soft nucleophiles.

A classic example is the Finkelstein reaction, where the chloride is converted to an iodide by treatment with sodium iodide in acetone. The resulting 6-iodohexyl trimethylsilyl ether is more reactive towards subsequent nucleophilic substitution.

Sequence Example: Synthesis of 6-Azidohexan-1-ol

Halogen Substitution: this compound is reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF. This Sₙ2 reaction displaces the chloride to form 6-azidohexyl trimethylsilyl ether.

Silyl Ether Deprotection: The crude intermediate from the first step can then be treated directly with a deprotecting agent. For instance, adding an acidic solution or a fluoride source like TBAF will cleave the TMS ether to yield the final product, 6-azidohexan-1-ol.

This two-step, one-pot approach avoids the isolation of the potentially sensitive azido-silyl intermediate and simplifies the purification process.

One-Pot Synthetic Sequences

Building on the principles of sequential reactions, true one-pot syntheses can be developed where reagents for both transformations are either present from the start or added sequentially without intermediate workup. rsc.org Such strategies are highly efficient, reducing solvent waste and saving time.

For instance, a nucleophile can be used to displace the chloride, followed by the addition of a deprotection agent to the same reaction vessel. The choice of nucleophile and deprotection conditions must be compatible to avoid unwanted side reactions.

Hypothetical One-Pot Synthesis of 6-(Phenylthio)hexan-1-ol (B8015325)

A one-pot procedure could involve the reaction of this compound with thiophenol and a non-nucleophilic base (e.g., potassium carbonate) in DMF to form 6-(phenylthio)hexyl trimethylsilyl ether. After the initial substitution is complete, an aqueous acid workup or the addition of a fluoride source directly to the reaction mixture would cleave the silyl ether, yielding the desired 6-(phenylthio)hexan-1-ol upon final purification. researchgate.net

Another potential one-pot transformation involves the direct conversion of the silyl ether to another functional group. gelest.com For example, after a nucleophilic substitution at the chloride, the reaction mixture could be treated with acetic anhydride (B1165640) and a Lewis acid to directly convert the TMS ether into an acetate (B1210297) ester, a process that can be more efficient than deprotection followed by re-protection.

Mechanistic Investigations of Reactions Involving 6 Chlorohexyl Trimethylsilyl Ether

Elucidation of O-Silylation Mechanisms

The formation of 6-Chlorohexyl trimethylsilyl (B98337) ether from 6-chlorohexan-1-ol and a trimethylsilylating agent, such as trimethylsilyl chloride (TMS-Cl), is a cornerstone reaction. The mechanism of this O-silylation is governed by several critical factors.

The silylation of an alcohol like 6-chlorohexan-1-ol is highly dependent on the reaction conditions, particularly the presence of a base and the steric environment of the reactants.

Basicity: A base is crucial for an efficient silylation reaction. Its primary role is to deprotonate the alcohol, forming a more nucleophilic alkoxide, or to activate the silylation agent. fiveable.me More commonly, a non-nucleophilic base like triethylamine (B128534) or imidazole (B134444) is used to neutralize the acidic byproduct (e.g., HCl when using TMS-Cl), driving the reaction equilibrium towards the product. youtube.com The reaction is believed to proceed via an SN2-type mechanism where the alcohol attacks the silicon atom. The base then deprotonates the resulting positively charged intermediate to yield the neutral silyl (B83357) ether. youtube.com The basicity of the solvent can also play a significant role; Lewis basic solvents like dimethylformamide (DMF) can accelerate the reaction compared to less basic solvents like dichloromethane (B109758). wikipedia.org

Steric Hindrance: Steric hindrance is a dominant factor controlling the rate and selectivity of silylation. acs.org The reaction rate is sensitive to the bulkiness of both the alcohol and the substituents on the silicon atom of the silylating agent. youtube.com While 6-chlorohexan-1-ol is a primary alcohol and thus relatively unhindered, the principle of steric effects is fundamental. organic-chemistry.org Reactions involving bulkier silylating agents (e.g., tert-butyldimethylsilyl chloride) are significantly slower than those with trimethylsilyl chloride. fiveable.me This effect allows for the selective silylation of less hindered alcohols over more hindered ones. organic-chemistry.org

Table 1: Factors Influencing O-Silylation Rate

Factor Effect on Reaction Rate Mechanistic Rationale Increasing Steric Bulk on Alcohol (Primary < Secondary < Tertiary) Decreases Hinders the nucleophilic attack of the alcohol's oxygen on the silicon center. Increasing Steric Bulk on Silylating Agent (e.g., TMS < TES < TBDMS) Decreases Shields the electrophilic silicon atom from nucleophilic attack. organic-chemistry.org Increasing Basicity of Catalyst/Solvent Increases Facilitates deprotonation of the alcohol or the protonated intermediate, and can activate the silylating agent. [9, 20]

The generally accepted mechanism for O-silylation is a bimolecular nucleophilic substitution (SN2) type reaction at the silicon center. youtube.com However, this SN2@Si pathway has notable differences from the classic SN2@C reaction.

The process begins with the nucleophilic attack of the hydroxyl group of 6-chlorohexan-1-ol on the electrophilic silicon atom of trimethylsilyl chloride. youtube.com Unlike in carbon chemistry, where the SN2 reaction proceeds through a five-coordinate transition state, the larger size of the silicon atom and the availability of its d-orbitals allow for the formation of a more stable, pentacoordinate intermediate (a trigonal bipyramidal structure). stackexchange.comic.ac.uk The incoming alcohol and the leaving group (chloride) can occupy axial positions. This intermediate then collapses, expelling the chloride leaving group to form a protonated silyl ether. A base present in the mixture then abstracts the proton from the oxygen to yield the final, neutral 6-Chlorohexyl trimethylsilyl ether product. youtube.com

Mechanistic Pathways of Silyl Ether Cleavage

The cleavage of the silyl ether, also known as desilylation or deprotection, is as mechanistically significant as its formation. The stability of the silicon-oxygen bond dictates the conditions required for this process.

The most common method for cleaving silyl ethers involves a nucleophilic attack on the silicon atom. Fluoride (B91410) ions (F⁻), typically from a source like tetrabutylammonium (B224687) fluoride (TBAF), are exceptionally effective for this purpose. organic-chemistry.orglibretexts.org

The mechanism involves the attack of the highly nucleophilic fluoride ion on the silicon atom of the silyl ether. organic-chemistry.org This attack is highly favorable due to the strong affinity of silicon for fluorine. The reaction proceeds through a hypervalent, pentacoordinate silicon intermediate. stackexchange.comic.ac.uk The formation of this intermediate is the key step, which subsequently collapses, breaking the silicon-oxygen bond and liberating an alkoxide. The driving force for this reaction is the formation of a very strong and stable silicon-fluorine bond. organic-chemistry.orglibretexts.org A final workup step with a proton source (e.g., water or mild acid) protonates the resulting 6-chlorohexan-1-oxide to regenerate the alcohol. youtube.com

Acid-catalyzed cleavage is also possible, typically initiated by protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com This is followed by nucleophilic attack on the silicon atom by a nucleophile present in the medium (like water). youtube.com

The silicon-oxygen (Si-O) bond is significantly stronger and more stable than a carbon-oxygen (C-O) single bond (approx. 452 kJ/mol for Si-O vs. 358 kJ/mol for C-O). libretexts.org This high bond energy contributes to the general stability of silyl ethers, making them excellent protecting groups. fiveable.meresearchgate.net The strength is attributed to the polarity of the bond due to the large electronegativity difference between silicon (1.90) and oxygen (3.44), and a degree of partial π-bonding from the nonbonding electron pairs on oxygen into the empty d-orbitals of silicon. libretexts.orgwikipedia.org

Despite its strength, the Si-O bond's susceptibility to cleavage is influenced by several factors:

Steric Hindrance: The stability of silyl ethers towards hydrolysis is highly dependent on the steric bulk of the substituents on the silicon atom. The trimethylsilyl (TMS) group is relatively small, making this compound more labile compared to ethers with bulkier groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS). wikipedia.org

Nucleophile Strength: The cleavage reaction is driven by the formation of an even stronger bond. The silicon-fluorine (Si-F) bond is one of the strongest single bonds in chemistry (approx. 582 kJ/mol), providing a powerful thermodynamic driving force for fluoride-mediated cleavage. youtube.comlibretexts.org

Electronic Effects: Electron-withdrawing groups on the silicon atom can make it more electrophilic and thus more susceptible to nucleophilic attack, facilitating cleavage. Conversely, electron-donating groups increase stability.

Table 2: Relative Stability of Common Silyl Ethers to Hydrolysis

Silyl Group Abbreviation Relative Stability (Acidic Media) Key Feature Trimethylsilyl TMS 1 (Reference) Least sterically hindered, most labile. libretexts.org Triethylsilyl TES 64 Moderately more stable than TMS. libretexts.org tert-Butyldimethylsilyl TBDMS / TBS 20,000 Significantly more stable due to the bulky tert-butyl group. libretexts.org Triisopropylsilyl TIPS 700,000 Very high steric hindrance from three isopropyl groups. libretexts.org tert-Butyldiphenylsilyl TBDPS 5,000,000 Extremely stable due to both steric bulk and electronic effects of phenyl groups. libretexts.org

Mechanistic Aspects of Transformations at the Chlorinated Alkyl Chain

The terminal chlorine atom on the hexyl chain provides a site for nucleophilic substitution, behaving like a typical primary alkyl halide. Reactions at this site can occur while the silyl ether at the other end of the molecule remains intact, provided the reaction conditions are chosen carefully (e.g., avoiding strong acids or fluoride sources).

A common transformation would be an SN2 reaction with a nucleophile. For example, reaction with an alkoxide could form an ether, analogous to the Williamson ether synthesis. libretexts.org The primary nature of the alkyl chloride favors the SN2 pathway over elimination, especially with non-basic or moderately basic nucleophiles.

Alternatively, if the silyl ether is first cleaved to reveal the hydroxyl group, the molecule becomes 6-chlorohexan-1-ol. This bifunctional intermediate can undergo an intramolecular nucleophilic substitution . The hydroxyl group can be deprotonated by a base to form an alkoxide, which then acts as an internal nucleophile. This nucleophile can attack the carbon atom bearing the chlorine in an intramolecular SN2 reaction, displacing the chloride ion and forming a cyclic ether. youtube.com Given the six-carbon chain separating the two functional groups, this cyclization would result in the formation of a stable, seven-membered ring, oxepane. The mechanism involves the formation of a ring structure through nucleophilic attack by one end of the molecule on the other. youtube.com

Radical vs. Polar Mechanisms in Coupling Reactions

The coupling of this compound, particularly through the formation of its Grignard reagent, presents a fascinating case study in the dichotomy between polar and radical-based reaction mechanisms. The formation of the Grignard reagent itself—by reacting this compound with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF)—is understood to proceed through a complex mechanism involving radical intermediates on the magnesium surface. quora.comfiveable.mebyjus.com

Once formed, the resulting organomagnesium halide, (6-(trimethylsilyloxy)hexyl)magnesium chloride, can engage in coupling reactions, such as addition to a carbonyl group, via two primary competing pathways: a polar (nucleophilic addition) mechanism or a single-electron transfer (SET) mechanism, which is radical in nature. acs.orgnih.govorganic-chemistry.org

The polar mechanism involves the nucleophilic attack of the partially negative carbon atom bonded to magnesium directly onto the electrophilic carbonyl carbon. acs.org This is a two-electron process that proceeds through a concerted transition state.

Conversely, the single-electron transfer (SET) mechanism involves the homolytic cleavage of the carbon-magnesium bond. acs.org An electron is transferred from the Grignard reagent to the substrate (e.g., a ketone), generating a radical anion intermediate from the ketone and an alkyl radical from the Grignard reagent. acs.orgnih.gov These radical species then recombine to form the product.

Several factors determine which pathway is favored for the reactions of (6-(trimethylsilyloxy)hexyl)magnesium chloride. Recent studies have clarified that for reactions with aliphatic aldehydes and most ketones, the polar nucleophilic addition mechanism is heavily favored. acs.orgnih.gov Evidence for SET pathways is generally absent in these cases. The SET pathway becomes more competitive with substrates that are more easily reduced, such as aromatic ketones like benzophenone, especially in more polar solvents like THF which can stabilize the resulting radical ion intermediates. acs.orgnih.govnumberanalytics.com

The structure of the Grignard reagent derived from this compound, being a primary alkyl magnesium halide, generally favors the polar pathway. Primary alkyl groups are more difficult to oxidize and less stable as radicals compared to secondary or tertiary alkyl groups, thus disfavoring the SET mechanism. acs.org

Table 1: Factors Influencing the Mechanistic Pathway of Grignard Reactions

| Factor | Favors Polar Mechanism | Favors Radical (SET) Mechanism | Rationale for this compound Derivative |

|---|---|---|---|

| Grignard Reagent Structure | Primary Alkyl (R-MgX) | Tertiary or Bulky Alkyl | The reagent is a primary alkyl magnesium halide, favoring the polar pathway. |

| Substrate (Ketone/Aldehyde) | Aliphatic Aldehydes & Ketones | Aromatic or Sterically Hindered Ketones (e.g., Benzophenone) | Reactions with simple carbonyls will likely be polar; reactions with easily reduced aromatic ketones may show some SET character. nih.gov |

| Solvent | Less Polar (e.g., Diethyl Ether) | More Polar (e.g., THF, HMPA) | The choice of ether can modulate the reaction pathway. acs.org |

| Magnesium Purity | Pure Magnesium | Magnesium with Transition Metal Impurities | Impurities can catalyze electron transfer, favoring the SET pathway. acs.org |

Stereochemical Outcomes of Substitution and Elimination

The stereochemistry of reactions involving this compound is governed by the well-established principles of nucleophilic substitution and elimination reactions for primary alkyl halides.

Stereochemical Outcome of Substitution

As a primary alkyl chloride, this compound is an excellent candidate for bimolecular nucleophilic substitution (SN2) reactions. libretexts.org The SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom bearing the leaving group (chloride) from the backside. khanacademy.org This backside attack forces the molecule's geometry to invert, much like an umbrella flipping inside out in the wind. This process is known as Walden inversion. quora.com

While the carbon atom attached to the chlorine in this compound is not a stereocenter, the principle of inversion is fundamental. If a chiral analogue were used (for example, with a methyl group at the 5-position), an SN2 reaction would lead to a predictable inversion of the stereocenter's configuration (e.g., R to S). masterorganicchemistry.com For this compound, the key takeaway is that substitution occurs with a defined and predictable trajectory of attack, a hallmark of the SN2 pathway.

Stereochemical Outcome of Elimination

When treated with a strong, particularly a sterically hindered base (e.g., potassium tert-butoxide), this compound can undergo a bimolecular elimination (E2) reaction to form 6-(trimethylsilyloxy)hex-1-ene. libretexts.orglibretexts.org The E2 reaction is highly stereoselective and has a strict geometric requirement. chemistrysteps.com

The mechanism requires the hydrogen atom on the beta-carbon (C5) and the chlorine leaving group on the alpha-carbon (C6) to be in an anti-periplanar conformation in the transition state. libretexts.orgucalgary.camasterorganicchemistry.com This means the H, C5, C6, and Cl atoms must lie in the same plane, with the H and Cl on opposite sides of the C-C bond (a dihedral angle of 180°). The flexible hexyl chain of the substrate can easily rotate to achieve this low-energy, staggered conformation, allowing for an efficient E2 reaction. fiveable.memasterorganicchemistry.com Because the reaction proceeds through this specific geometric arrangement, it dictates the stereochemical outcome of the resulting alkene. In cases where different stereoisomeric alkenes could form, the E2 reaction will preferentially form the more stable (trans/E) isomer, a phenomenon known as stereoselectivity. chemistrysteps.com

Table 2: Comparison of SN2 and E2 Reactions for this compound

| Feature | SN2 (Substitution) | E2 (Elimination) |

|---|---|---|

| Required Reagent | Strong, non-hindered nucleophile (e.g., NaCN, NaN3) | Strong, sterically hindered base (e.g., KOC(CH3)3) |

| Mechanism | Bimolecular, single concerted step | Bimolecular, single concerted step |

| Stereochemistry | Inversion of configuration at the reaction center ("backside attack"). masterorganicchemistry.com | Requires anti-periplanar alignment of β-H and leaving group. libretexts.org |

| Product | 6-substituted hexyl trimethylsilyl ether | 6-(trimethylsilyloxy)hex-1-ene |

| Kinetics | Second-order: Rate = k[Substrate][Nucleophile] | Second-order: Rate = k[Substrate][Base] ucalgary.ca |

Computational and Theoretical Studies

Electronic Structure and Bonding Analysis of Silyl (B83357) Ethers

The electronic environment of silyl ethers, including 6-Chlorohexyl trimethylsilyl (B98337) ether, is fundamentally dictated by the nature of the silicon-oxygen (Si-O) bond and the geometry around the silicon atom.

The bond between silicon and oxygen is a cornerstone of silicate (B1173343) mineralogy and the vast field of silicone chemistry. fiveable.me In silyl ethers, this bond possesses a unique character that distinguishes it from its carbon-based counterpart, the C-O bond in ethers.

The Si-O bond is a polar covalent bond. wikipedia.org This polarity arises from the significant difference in electronegativity between silicon (1.90 on the Pauling scale) and oxygen (3.44). wikipedia.org The resulting partial positive charge on the silicon atom (Siδ+) and partial negative charge on the oxygen atom (Oδ-) make the bond stronger and more ionic in character than a typical C-O bond. wikipedia.org The Si-O single bond is notably stronger (bond energy ~452 kJ/mol) compared to a C-O single bond (~360 kJ/mol). fiveable.mewikipedia.org

Theoretical analyses using Natural Bond Orbital (NBO) techniques reveal that hyperconjugation plays a crucial role in the bonding of siloxanes (Si-O-Si) and silyl ethers (R-O-SiR'₃). acs.orgresearchgate.net Specifically, vicinal hyperconjugative interactions, such as the donation of electron density from an oxygen lone pair (nO) into an adjacent silicon-carbon (Si-C) or silicon-hydrogen (Si-H) antibonding orbital (σ*), are significant. acs.orgresearchgate.net These interactions contribute to the observed structural properties, such as wider bond angles and reduced basicity compared to organic ethers. acs.org

Table 1: Comparison of Si-O and C-O Bond Properties

| Property | Silicon-Oxygen (Si-O) Bond | Carbon-Oxygen (C-O) Bond |

|---|---|---|

| Electronegativity Difference (Pauling) | 1.54 wikipedia.org | 0.89 wikipedia.org |

| Bond Type | Polar Covalent wikipedia.org | Polar Covalent wikipedia.org |

| Bond Energy (Single Bond) | ~452 kJ/mol fiveable.mewikipedia.org | ~360 kJ/mol wikipedia.org |

| Bond Length (Single Bond) | ~1.6 Å wikipedia.org | ~1.4 Å wikipedia.org |

In 6-Chlorohexyl trimethylsilyl ether, the silicon atom is bonded to four other atoms: one oxygen atom of the chlorohexoxy group and three carbon atoms of the methyl groups. This arrangement results in sp³ hybridization for the silicon atom, leading to a tetrahedral electron geometry. youtube.com

However, the bond angles in silyl ethers deviate from the ideal tetrahedral angle of 109.5°. The Si-O-C bond angle in silyl ethers is notably larger than the C-O-C angle in dialkyl ethers (typically 107–113°). wikipedia.org For instance, X-ray crystallography of an enol silyl ether revealed a Si-O-C angle of 132.5(4)°. cdnsciencepub.com This widening is attributed to factors including electrostatic repulsion between the partially positive silicon atom and other groups, as well as the hyperconjugative effects discussed previously. wikipedia.orgacs.org The angles around the silicon atom itself also show distortions from the ideal tetrahedral geometry due to the different steric and electronic demands of the oxygen and methyl substituents. cdnsciencepub.com

Table 2: Typical Bond Angles in Silyl Ethers vs. Alkyl Ethers

| Bond Angle | Typical Value in Silyl Ethers | Typical Value in Alkyl Ethers |

|---|---|---|

| Si-O-C | ~130–180° (in disiloxanes), generally larger than C-O-C wikipedia.org | N/A |

| C-O-C | N/A | 107–113° wikipedia.org |

| O-Si-C / C-Si-C | Deviates from 109.5° due to tetrahedral distortion youtube.comcdnsciencepub.com | N/A |

Conformational Analysis and Molecular Dynamics

The conformational flexibility of this compound is governed by rotations around its single bonds, primarily the Si-O bond and the C-C bonds within the hexyl chain. Computational studies on analogous systems, such as silyloxycyclohexanes and other acyclic silyl ethers, provide a framework for understanding its likely conformational preferences. nih.govacs.orgacs.orgnih.gov

Unlike alkyl ethers, silyl ethers exhibit distinct conformational behavior. nih.govacs.org Molecular mechanics calculations and NMR studies have shown that the energy barriers to rotation can be different. For the flexible 6-chlorohexyl chain, numerous conformers are possible due to rotation around each C-C bond. Molecular dynamics (MD) simulations can be employed to explore the potential energy surface and identify low-energy conformations. These simulations would likely show that the extended, anti-periplanar arrangement of the carbon backbone is energetically favorable to minimize steric hindrance, though gauche interactions would lead to a dynamic mixture of conformers in solution.

Furthermore, computational studies on substituted silacyclohexanes have revealed that the conformational preferences can differ significantly from their carbon analogues, sometimes favoring axial positions for bulky silyl groups, a phenomenon attributed to a combination of stabilizing and repulsive steric interactions. nih.govnih.gov While this compound is acyclic, these findings highlight the unique steric and electronic effects of the silyl group that govern its spatial arrangement. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational methods are invaluable for modeling the reaction pathways of silylation and desilylation, which are fundamental processes in the application of silyl ethers as protecting groups. wikipedia.orgwikipedia.org

Silylation, the formation of a silyl ether from an alcohol, and desilylation, the cleavage of the silyl ether to regenerate the alcohol, can be mapped computationally to generate reaction energy profiles. chemguide.co.ukyoutube.com These profiles plot the potential energy of the system as the reaction progresses from reactants to products.

Silylation: The reaction of an alcohol with a silyl halide (like trimethylsilyl chloride) typically proceeds via a nucleophilic substitution mechanism. wikipedia.org Computational models can calculate the energy of the reactants, the transition state (where the Si-O bond is partially formed and the Si-Cl bond is partially broken), and the products. The energy difference between the reactants and the highest-energy transition state is the activation energy (ΔG‡), which determines the reaction rate. youtube.com The mechanism can involve a pentavalent silicon intermediate, and kinetic data has suggested that such pathways are plausible. libretexts.org

Desilylation: The removal of the silyl group is often achieved with fluoride (B91410) ions (e.g., from TBAF) or under acidic conditions. wikipedia.orgnih.gov The high affinity of silicon for fluoride drives this reaction. Computational modeling of this process would show the fluoride ion attacking the silicon atom, potentially forming a hypervalent (pentacoordinate) silicon intermediate, before the Si-O bond cleaves. wikipedia.orglibretexts.org The energy profile would detail the stability of this intermediate relative to the transition states leading to its formation and breakdown. chemguide.co.uk

One of the key advantages of silyl ethers is the ability to selectively protect or deprotect alcohols in the presence of other functional groups. Computational chemistry is instrumental in understanding and predicting this selectivity. nih.govnih.gov

Selectivity in silylation and desilylation is often governed by steric hindrance and electronic effects. wikipedia.org

Steric Effects: Computational models can quantify the steric bulk of different silyl groups (e.g., TMS vs. TBS vs. TIPS) and the steric accessibility of different hydroxyl groups (primary vs. secondary vs. tertiary). By calculating the activation energies for the reaction at different sites, chemists can predict which alcohol will react faster. For instance, less hindered primary alcohols are generally silylated more readily than more hindered secondary alcohols. wikipedia.org

Electronic Effects: The electronic properties of the substituents on the silicon atom and the alcohol can influence reaction rates. Fluoride-based deprotection, for example, proceeds faster for electron-poor silyl groups. wikipedia.org Computational methods like Density Functional Theory (DFT) can model the electron distribution in the molecule and the transition state to explain these electronic influences on selectivity. adelaide.edu.au By calculating the energy profiles for competing reaction pathways, researchers can gain a quantitative understanding of why one product is favored over another. acs.org

Quantum Chemical Calculations

Ab Initio and DFT Studies on Reactivity

No published ab initio or DFT studies on the reactivity of this compound were found. Such studies would typically involve the calculation of molecular orbitals (e.g., HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack, mapping of potential energy surfaces for reactions such as intramolecular cyclization or intermolecular substitution, and calculation of activation energies and reaction enthalpies. Without specific computational data, a detailed analysis of its reactivity from a theoretical standpoint cannot be constructed.

Basis Set Effects in Silicon Chemistry

While the choice of basis set is a critical aspect of computational chemistry, particularly for elements like silicon with its diffuse d-orbitals, no studies specifically investigating basis set effects on the properties of this compound could be located. A proper analysis would involve comparing calculated properties (e.g., geometry, energy, vibrational frequencies) using different basis sets (e.g., Pople-style like 6-31G(d), or correlation-consistent sets like cc-pVDZ) to assess the level of theory required for accurate predictions. This information is currently not available for this specific molecule.

Due to the lack of specific computational data for "this compound," no data tables can be generated.

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Beyond Basic Identification

Spectroscopy offers a powerful, non-destructive means to probe the molecular structure of 6-Chlorohexyl trimethylsilyl (B98337) ether. Advanced spectroscopic methods provide unambiguous evidence of its atomic connectivity, three-dimensional arrangement, and the nature of its chemical bonds.

While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for initial characterization, advanced NMR experiments are employed for unequivocal structure elucidation. ipb.pt

2D NMR: Two-dimensional NMR techniques are invaluable for establishing the precise connectivity of atoms within the 6-Chlorohexyl trimethylsilyl ether molecule. wikipedia.org

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) couplings through bonds. For this compound, cross-peaks would map the correlations between adjacent methylene (–CH₂–) groups in the hexyl chain, confirming its linear structure.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org This technique would definitively assign each proton signal to its corresponding carbon atom in the hexyl chain, as well as confirming the attachment of the nine equivalent protons of the trimethylsilyl (TMS) group to the silicon atom's three methyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com This is particularly useful for confirming the core structure. Key correlations would be observed between the protons on the carbon adjacent to the oxygen (C1 of the hexyl chain) and the silicon atom of the TMS group, and between the TMS protons and the C1 carbon, confirming the Si-O-C ether linkage.

Silicon-29 NMR: As an organosilicon compound, ²⁹Si NMR spectroscopy provides direct information about the chemical environment of the silicon atom. huji.ac.il The ²⁹Si nucleus has a wide chemical shift range, making it highly sensitive to its substituents. huji.ac.ilpascal-man.com For this compound, a single resonance would be expected in a chemical shift range typical for trimethylsilyl ethers. The precise shift is influenced by factors like solvent and substitution on the alkyl chain. lookchem.com

Table 1: Representative ²⁹Si NMR Chemical Shifts for Trimethylsilyl Ethers

| Compound | Chemical Shift (δ, ppm) |

| Hexamethyldisiloxane (Reference) | ~7 |

| Trimethylsilyl derivative of simple primary alcohol | 15 - 20 |

| This compound (Expected) | 17 - 22 |

| Trimethylsilyl derivative of phenol | 18 - 23 |

Note: Data are typical ranges and can vary with experimental conditions.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment detects correlations between nuclei that are close in space, regardless of whether they are connected by bonds. ipb.pt For a flexible molecule like this compound, NOESY would show through-space correlations between the protons of the trimethylsilyl group and the protons on the C1 and C2 carbons of the hexyl chain. This confirms the spatial proximity of the TMS group to the start of the alkyl chain, consistent with the ether linkage.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact elemental composition of a molecule and for gaining insights into its fragmentation pathways, which can help confirm the structure.

For this compound (C₉H₂₁ClOSi), HRMS would provide a measured mass of the molecular ion (M⁺) with high accuracy (typically within 5 ppm), allowing for the unambiguous confirmation of its chemical formula. Furthermore, the presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with two peaks (M⁺ and M+2) in an approximate 3:1 abundance ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for trimethylsilyl ethers upon electron impact include:

Loss of a methyl group: A prominent peak corresponding to the [M-CH₃]⁺ ion.

Alpha-cleavage: Formation of the characteristic trimethylsilyl oxonium ion [CH₂=O-Si(CH₃)₃]⁺.

Formation of the trimethylsilyl cation: A base peak is often observed at m/z 73, corresponding to [(CH₃)₃Si]⁺.

Cleavage of the hexyl chain: Fragmentation can occur along the alkyl chain, and cleavage of the C-Cl bond can also be observed.

Table 2: Predicted HRMS Fragments for this compound (C₉H₂₁ClOSi)

| Fragment Ion | Formula | Calculated Exact Mass (³⁵Cl) |

| [M]⁺ | C₉H₂₁ClOSi | 208.1000 |

| [M+2]⁺ | C₉H₂₁³⁷ClOSi | 210.0970 |

| [M-CH₃]⁺ | C₈H₁₈ClOSi | 193.0765 |

| [M-Cl]⁺ | C₉H₂₁OSi | 173.1311 |

| [(CH₃)₃Si]⁺ | C₃H₉Si | 73.0473 |

| [C₆H₁₂Cl]⁺ | C₆H₁₂Cl | 119.0628 |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a fingerprint based on their functional groups. spectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions characteristic of its ether and alkyl functionalities. libretexts.org A key feature for ethers is the strong C-O single bond stretching vibration, which for saturated ethers typically appears in the 1050–1150 cm⁻¹ range. libretexts.orglibretexts.org The Si-O-C linkage gives rise to a strong, characteristic asymmetric stretching band, often observed around 1080-1100 cm⁻¹. Other expected absorptions include:

C-H stretching: From the methyl and methylene groups, appearing just below 3000 cm⁻¹ (2850–2960 cm⁻¹).

C-H bending: Vibrations for the CH₂ and CH₃ groups around 1465 cm⁻¹ and 1375 cm⁻¹.

Si-C stretching/bending: Vibrations associated with the trimethylsilyl group, typically found in the fingerprint region (e.g., symmetric bending around 1250 cm⁻¹).

C-Cl stretching: A moderate to weak absorption in the 600–800 cm⁻¹ range.